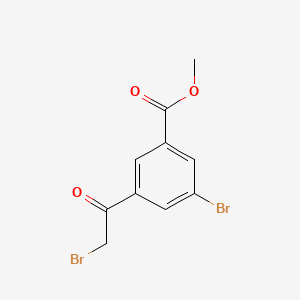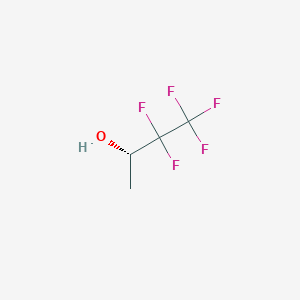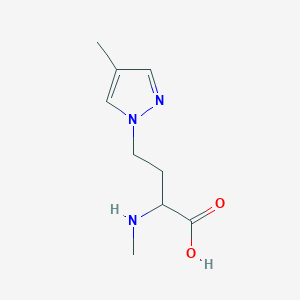
1-(1-Hydroxyallyl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxyallyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxyl group attached to an allyl group, which is further connected to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxyallyl)naphthalen-2-ol can be synthesized through several methods. One common approach involves the hydroxylative dearomatization of 2-naphthols using oxaziridines as oxidants. This method is known for its high yield and enantioselectivity . Another method involves the use of bromodimethylsulfonium bromide (BDMS) to cleave C–S bonds in naphthalene-2-ol sulfides, followed by reaction with water to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylative dearomatization processes. These processes are optimized for high efficiency and selectivity, often employing complex catalysts and phase-transfer catalysts under basic conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Hydroxyallyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidants include oxaziridines and hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinones, reduced naphthols, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(1-Hydroxyallyl)naphthalen-2-ol has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxyallyl)naphthalen-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
2-Hydroxynaphthalene: Similar in structure but lacks the allyl group, leading to different reactivity and applications.
1-Naphthol: Another naphthol derivative with different substitution patterns and properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H12O2 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
1-(1-hydroxyprop-2-enyl)naphthalen-2-ol |
InChI |
InChI=1S/C13H12O2/c1-2-11(14)13-10-6-4-3-5-9(10)7-8-12(13)15/h2-8,11,14-15H,1H2 |
Clave InChI |
BFLJNVAQELSQCQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=C(C=CC2=CC=CC=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15324156.png)


![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)

![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)



![{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
